6,8-Dibromo-9-ethyl-9H-carbazol-3-amine
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Overview
Description
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine is a chemical compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry . The presence of bromine atoms at positions 6 and 8, along with an ethyl group at position 9, makes this compound unique and potentially useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine typically involves the bromination of 9-ethyl-9H-carbazol-3-amine. One common method is the direct bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form more complex structures.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Coupling Products: Biaryl or alkyne-linked carbazole derivatives.
Oxidation Products: Carbazole-3-imine or other oxidized derivatives.
Scientific Research Applications
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Medicinal Chemistry:
Material Science: Employed in the synthesis of novel polymers and materials with unique optoelectronic properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-9-ethyl-9H-carbazol-3-amine is primarily related to its ability to participate in π-conjugation and charge transfer processes . The bromine atoms and the ethyl group influence the electronic properties of the carbazole core, enhancing its ability to interact with other molecules and materials . This makes it a valuable component in electronic devices and materials science .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazol-3-amine: Lacks the bromine atoms, resulting in different electronic properties.
3,6-Dibromo-9H-carbazole: Similar bromination pattern but lacks the ethyl group, affecting its solubility and reactivity.
9H-Carbazol-3-amine: The parent compound without any substitutions, used as a starting material for various derivatives.
Uniqueness
6,8-Dibromo-9-ethyl-9H-carbazol-3-amine stands out due to the combined presence of bromine atoms and an ethyl group, which significantly alters its electronic and physical properties compared to its analogs . This makes it particularly useful in applications requiring specific charge transport and optoelectronic characteristics .
Properties
CAS No. |
105957-58-2 |
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Molecular Formula |
C14H12Br2N2 |
Molecular Weight |
368.07 g/mol |
IUPAC Name |
6,8-dibromo-9-ethylcarbazol-3-amine |
InChI |
InChI=1S/C14H12Br2N2/c1-2-18-13-4-3-9(17)7-10(13)11-5-8(15)6-12(16)14(11)18/h3-7H,2,17H2,1H3 |
InChI Key |
KWMCRCMNHWZIQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N)C3=C1C(=CC(=C3)Br)Br |
Origin of Product |
United States |
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